1-(2-Chloro-pyridin-4-yl)-propylamine Stereochemical Differentiation: (S)- vs. (R)-Enantiomers
1-(2-Chloro-pyridin-4-yl)-propylamine exists as two distinct chiral enantiomers, (S)- and (R)-, which are registered under separate CAS numbers, 1213035-71-2 and 1212959-02-8, respectively , . This is a critical differentiator from achiral analogs like (2-chloropyridin-4-yl)methanamine, which has a single CAS number (144900-57-2) [1]. The availability of both enantiomers as individual, pure compounds provides a tangible advantage for synthesizing stereodefined drug candidates, a necessity for optimizing interactions with chiral biological targets.
| Evidence Dimension | Chirality |
|---|---|
| Target Compound Data | Exists as two distinct enantiomers: (S)-enantiomer (CAS 1213035-71-2) and (R)-enantiomer (CAS 1212959-02-8) |
| Comparator Or Baseline | (2-chloropyridin-4-yl)methanamine is an achiral molecule with a single CAS number (144900-57-2) |
| Quantified Difference | Target compound has one chiral center, yielding two enantiomers; comparator has zero chiral centers |
| Conditions | Chemical structure determination |
Why This Matters
This allows for procurement of a specific, enantiomerically pure building block, essential for exploring stereospecific SAR in drug discovery.
- [1] PubChem. (2-chloro-4-pyridinyl)methanamine. CAS Number: 144900-57-2. View Source
